molecular formula C12H22N2O2 B1393701 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole CAS No. 1255147-71-7

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole

Cat. No. B1393701
M. Wt: 226.32 g/mol
InChI Key: YBUAIBQVUDNKEF-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Diethoxyethyl)hydrazine” has a CAS Number of 42351-81-5 and a linear formula of C6H16N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

While specific synthesis information for “1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole” was not found, pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)hydrazine” is represented by the linear formula C6H16N2O2 .


Chemical Reactions Analysis

Pyrazole-bearing compounds, such as hydrazine-coupled pyrazoles, have been evaluated for their antileishmanial and antimalarial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-Diethoxyethyl)hydrazine” include a molecular weight of 148.207 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This research outlines a method for synthesizing 1H-pyrazole derivatives, which are important intermediates in creating biologically active compounds (Zhang Yu-jua, 2013).
  • Characterization of Pyrazole Derivatives : Another study focused on synthesizing and characterizing novel 1H-pyrazole derivatives, including their antimicrobial and antioxidant activities (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).

Biological and Medicinal Applications

  • Antimicrobial and Antioxidant Potentials : Compounds synthesized from 1H-pyrazole derivatives demonstrated antimicrobial potency and strong antioxidant activity compared to controls (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
  • Synthesis of COX-2 Inhibitors : A study synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying them as potent and selective inhibitors of COX-2, relevant for treatments like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).

Structural and Chemical Properties

  • Experimental and Theoretical Investigations : Research on the molecular geometry, vibrational frequencies, and chemical shift values of pyrazole compounds provides insight into their structural properties (M. Evecen et al., 2016).
  • Tautomerism Studies : Investigations into the tautomerism of NH-pyrazoles contribute to understanding their structural behavior in various states (P. Cornago et al., 2009).

Industrial Applications

  • Synthesis of High-Value Pyrazoles : Novel dihydro-pyrano[2,3-c]pyrazoles synthesized from lignin-derived aromatic aldehydes show potential as antioxidants and have low cytotoxicity, suggesting applications in free radical-related diseases or as food additives (Xiao-hui Yang et al., 2014).

Corrosion Inhibition

  • Study on Pyrazole Derivatives as Corrosion Inhibitors : Pyrazole-type organic compounds have been shown to inhibit the corrosion of steel in hydrochloric acid solution, indicating their potential use in industrial applications (K. Tebbji et al., 2005).

Future Directions

The future directions for research on “1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole” and similar compounds could include further exploration of their potential pharmacological effects, such as their antileishmanial and antimalarial activities .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-3,4,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-6-15-12(16-7-2)8-14-11(5)9(3)10(4)13-14/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUAIBQVUDNKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=C(C(=N1)C)C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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